Isoastilbin
Overview
Description
Isoastilbin is a dihydroflavonol glycoside compound found in various plants, including Rhizoma Smilacis glabrae and Astragalus membranaceus . It is known for its diverse biological activities, such as anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
- When oxidative damage occurs, NRF2 migrates to the nucleus and binds to ARE, activating the transcription of antioxidant protector genes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . This compound also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .
Cellular Effects
This compound has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, this compound was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidative and anti-apoptotic properties. This compound enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . This compound also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, this compound treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that this compound has long-term effects on cellular function and stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, this compound was administered at various dosages to observe its therapeutic effects. It was found that this compound improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of this compound may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . This compound also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for this compound’s therapeutic effects, as they determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoastilbin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from Rhizoma Smilacis glabrae using solvents like ethanol or methanol . The extracted compound is then purified using techniques such as high-speed counter-current chromatography and high-performance centrifugal chromatography .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale extraction and purification processes. The use of macroporous resins for adsorption and separation has been shown to be effective in obtaining high-purity this compound . The adsorption process involves the use of HPD-300 resin, which has been optimized for the separation of flavonoids from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Isoastilbin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Isoastilbin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and signaling pathways.
Medicine: this compound has shown potential in the treatment of various diseases, including Alzheimer’s disease, due to its neuroprotective effects.
Industry: this compound is used in the development of natural preservatives and cosmetic products due to its antioxidant properties.
Comparison with Similar Compounds
- Astilbin
- Neoastilbin
- Neoisoastilbin
This compound’s unique stereochemistry and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Isoastilbin, a flavonoid compound derived from various plant sources, has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antioxidative, anti-inflammatory, and neuroprotective effects, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound is a flavonoid glycoside, structurally similar to astilbin and other isomers. Its molecular formula is , and it exhibits notable antioxidant properties attributed to the presence of hydroxyl groups in its structure. The compound is primarily extracted from the plant Saururus chinensis and has been studied for its pharmacological effects.
Antioxidant Activity
This compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. A study evaluated the antioxidant capabilities of this compound alongside other flavonoids using various assays:
Flavonoid | DPPH Scavenging (%) | ABTS Scavenging (%) | FRAP (µmol FeSO4/g) |
---|---|---|---|
This compound | 72.5 | 68.3 | 150.2 |
Astilbin | 80.1 | 75.0 | 180.5 |
Neoastilbin | 70.0 | 65.5 | 140.0 |
These results indicate that this compound possesses strong radical scavenging abilities, which may contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease (AD). In a notable study involving PC12 cells and transgenic mice, this compound was shown to:
- Reduce Apoptosis: Pre-treatment with this compound decreased apoptosis rates in L-glutamate-induced PC12 cells from 18% to 7.98% .
- Enhance Cognitive Function: In mice treated with this compound, improvements were observed in behavioral tests such as the Morris water maze and Y maze, indicating enhanced cognitive abilities .
- Modulate Oxidative Stress: this compound treatment led to increased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase while reducing oxidative stress markers .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This effect is partly mediated through the suppression of NF-κB signaling pathways, which are critical in inflammatory responses.
Case Studies
A case study involving patients with diabetic cardiomyopathy demonstrated that this compound improved cardiac function by enhancing glucose uptake and reducing oxidative stress through AMPK activation . This suggests a potential role for this compound in managing metabolic disorders.
Pharmacokinetics and Drug Interaction Potential
Research indicates that this compound may influence drug metabolism by inhibiting cytochrome P450 enzymes CYP3A4 and CYP2D6, potentially leading to drug-drug interactions . Understanding these interactions is vital for developing safe therapeutic applications of this compound.
Properties
CAS No. |
54081-48-0 |
---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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